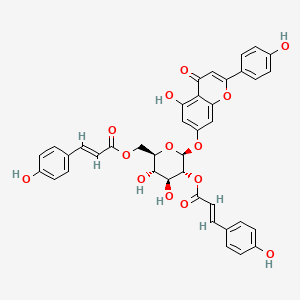
Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside: is a naturally occurring acylated flavonoid. It is a derivative of apigenin, a flavone found in many plants, and is known for its diverse biological activities. This compound is characterized by the presence of two p-coumaroyl groups attached to the glucose moiety at the 7-O position of apigenin.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside typically involves the acylation of apigenin glucoside. One common method includes the use of enzyme-catalyzed reactions to attach p-coumaroyl groups to the glucose moiety. For instance, protein extracts from plants like Croton floribundus can be used as sources of enzymes to achieve this acylation .
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from plant sources. Techniques such as ultrasound-assisted extraction and preparative high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound from plant materials like Chrysanthemum morifolium .
化学反应分析
Types of Reactions: Apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include apigenin, p-coumaric acid, and various oxidized derivatives of apigenin .
科学研究应用
Apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside has been extensively studied for its potential health benefits and applications in various fields:
作用机制
The biological effects of apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside are primarily mediated through its interaction with various molecular targets and pathways:
Anti-inflammatory Action: The compound inhibits the nuclear factor kappa B signaling pathway, reducing the production of pro-inflammatory cytokines.
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes, protecting cells from oxidative stress.
Cardioprotective Effects: By modulating the inflammatory response and reducing oxidative stress, the compound helps protect cardiac tissues from ischemic damage.
相似化合物的比较
Apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside is unique due to its dual p-coumaroyl groups, which enhance its biological activity compared to other apigenin derivatives. Similar compounds include:
Apigenin 7-O-glucoside: Lacks the p-coumaroyl groups and has lower biological activity.
Apigenin 8-C-glucoside (Vitexin): Contains a glucose moiety at the 8-C position instead of the 7-O position.
Apigenin 6-C-glucoside (Isovitexin): Similar to vitexin but with the glucose moiety at the 6-C position.
These comparisons highlight the enhanced biological properties of apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside due to its unique structural features.
生物活性
Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside (APG) is a glycoside derivative of apigenin, a naturally occurring flavonoid found in various fruits and vegetables. This compound has garnered attention for its potential biological activities, particularly in neuroprotection and antioxidant effects. The following sections will explore the biological activity of APG, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
APG is characterized by its complex structure, which includes two E-p-coumaroyl groups attached to the glucoside moiety. Its molecular formula is C30H26O12 with a molecular weight of 578 g/mol. The presence of these substituents enhances its biological activity compared to other flavonoids.
Neuroprotective Effects
Numerous studies have highlighted the neuroprotective properties of APG, particularly in models of cerebral ischemia. Research indicates that APG treatment leads to significant improvements in cell viability and neurological outcomes in both in vitro and in vivo models.
Key Findings
- In Vitro Studies : In a study using PC12 cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R), APG treatment at concentrations of 0.4 μg/ml and 0.8 μg/ml significantly promoted cell viability and reduced lactate dehydrogenase (LDH) release, indicating reduced cell death .
- In Vivo Studies : In animal models, administration of APG at doses of 50 mg/kg or 100 mg/kg improved neurological scores post-reperfusion, increased survival neuron counts, and reduced infarct volumes .
- Mechanism of Action : The neuroprotective effects are believed to be mediated through the upregulation of manganese-superoxide dismutase (Mn-SOD) via phosphorylation of signal transducer and activator of transcription 3 (STAT3) .
Antioxidant Activity
APG exhibits substantial antioxidant properties, which contribute to its neuroprotective effects. The antioxidant capacity has been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively.
Comparative Antioxidant Activity
Cardioprotective Effects
In addition to its neuroprotective qualities, APG has shown promise in protecting against myocardial ischemia/reperfusion injury.
Observations from Studies
- Myocardial Injury Markers : APG treatment significantly reduced markers such as CK-MB and LDH levels in experimental models, indicating decreased myocardial injury .
- Inflammatory Response : It also attenuated pro-inflammatory cytokines like TNF-α and IL-6, suggesting an anti-inflammatory mechanism alongside its cardioprotective role .
Case Studies
Several case studies have provided insights into the therapeutic potential of APG:
- Cerebral Ischemia Model : In a rat model subjected to middle cerebral artery occlusion (MCAO), APG treatment resulted in improved functional recovery as measured by neurological scoring systems .
- Cardiac Ischemia Model : Another study demonstrated that APG administration significantly mitigated myocardial damage post-reperfusion injury by regulating inflammatory pathways .
属性
分子式 |
C39H32O14 |
|---|---|
分子量 |
724.7 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O14/c40-24-9-1-21(2-10-24)5-15-33(45)49-20-32-36(47)37(48)38(53-34(46)16-6-22-3-11-25(41)12-4-22)39(52-32)50-27-17-28(43)35-29(44)19-30(51-31(35)18-27)23-7-13-26(42)14-8-23/h1-19,32,36-43,47-48H,20H2/b15-5+,16-6+/t32-,36-,37+,38-,39-/m1/s1 |
InChI 键 |
GBBLNEWSFXZKJC-IGNRUKHTSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















